![molecular formula C10H11ClFN3 B1389977 (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride CAS No. 1185300-73-5](/img/structure/B1389977.png)
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride
Overview
Description
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride, also known as 4-F-PYZ, is a fluorinated pyrazole derivative that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a versatile molecule, which can be synthesized in a number of different ways and can be used in a variety of laboratory experiments. In addition, this paper will provide a list of potential future directions for research.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluorobenzylamine, is known to act as a potassium channel blocking agent .
Mode of Action
If we consider the action of 4-fluorobenzylamine, it blocks potassium channels, which can alter the electrical activity of cells .
Biochemical Pathways
Potassium channel blocking agents like 4-fluorobenzylamine can influence a variety of cellular processes, including cell signaling and neurotransmission .
Result of Action
Potassium channel blocking agents can influence the electrical activity of cells, potentially affecting a variety of cellular functions .
Advantages and Limitations for Lab Experiments
The use of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in laboratory experiments has several advantages. First, it is a relatively simple molecule to synthesize, which makes it ideal for use in a variety of laboratory experiments. In addition, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is relatively stable and can be stored for extended periods of time. Furthermore, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds.
However, there are also some limitations associated with the use of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in certain experiments. In addition, the exact mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is not fully understood, which can make it difficult to interpret the results of certain experiments.
Future Directions
The potential future directions for research involving (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride are numerous. For example, further research is needed to better understand the mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride and to identify its potential therapeutic applications. In addition, further research is needed to identify the biochemical and physiological effects of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in various organisms. Furthermore, further research is needed to identify the potential toxic effects of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride and to identify ways to minimize these effects. Finally, further research is needed to identify the potential uses of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in drug development and to identify new and improved synthesis methods for (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride.
Scientific Research Applications
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs. It has also been used in the development of new drugs, as well as to study the effects of environmental pollutants. In addition, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been used in the study of enzyme kinetics, as well as in the study of receptor-ligand interactions.
properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPFXYQOPOGYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.